molecular formula C12H13NO3 B1268209 4-(4-Ethylanilino)-4-oxo-2-butenoic acid CAS No. 324067-34-7

4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Cat. No.: B1268209
CAS No.: 324067-34-7
M. Wt: 219.24 g/mol
InChI Key: GYUHORVVZJAIKQ-UHFFFAOYSA-N
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Description

4-(4-Ethylanilino)-4-oxo-2-butenoic acid is an organic compound that features a butenoic acid backbone with an ethylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 4-ethylaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylanilino group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

4-(4-Ethylanilino)-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

    4-(Ethylanilino)benzoic acid: Similar structure but with a benzoic acid backbone.

    2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid: Features a benzylamino group in addition to the ethylanilino group.

Uniqueness: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is unique due to its specific substitution pattern and the presence of both an ethylanilino group and a butenoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-ethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHORVVZJAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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